molecular formula C11H16N2O2 B7859328 2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide

2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide

Cat. No.: B7859328
M. Wt: 208.26 g/mol
InChI Key: HMQGWXLPZXYKRQ-UHFFFAOYSA-N
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Description

Overview and Structural Context within Advanced Amide Architectures

2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide, with the chemical formula C11H16N2O2, belongs to the extensive class of amide-containing compounds. appchemical.com The amide bond is a fundamental functional group in a vast array of biologically active molecules, including peptides and proteins. nih.govpulsus.com In the realm of medicinal chemistry, the development of "advanced amide architectures" refers to the synthesis of novel molecules where the amide group is a central feature, often designed to interact with specific biological targets. researchgate.netfigshare.com

The structure of this compound is characterized by several key features: a central acetamide (B32628) core, a benzyl (B1604629) group substituted with a methoxy (B1213986) group at the meta position, and an N-methyl group. This specific arrangement of functional groups provides a unique three-dimensional shape and electronic distribution, which are critical determinants of its chemical reactivity and potential biological activity. The presence of both hydrogen bond donors (the primary amine) and acceptors (the amide carbonyl and methoxy oxygen) suggests the potential for diverse intermolecular interactions.

The table below outlines the key structural features of this compound.

FeatureDescription
Core Structure Acetamide
N-Substituents 3-methoxy-benzyl and Methyl
Functional Groups Primary Amine, Tertiary Amide, Ether (Methoxy)
Aromatic System Substituted Benzene (B151609) Ring

Academic Significance and Contemporary Research Trajectories

The academic significance of substituted acetamides like this compound lies in their potential as scaffolds for the development of novel therapeutic agents and as tools for probing biological systems. nih.govarchivepp.com Research into amide derivatives is a prominent trajectory in medicinal chemistry due to their diverse pharmacological activities, which can include anti-inflammatory, antibacterial, and anticonvulsant properties. internationaljournalcorner.comarchivepp.comresearchgate.net

Contemporary research in this area often focuses on the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). nih.gov By systematically modifying the substituents on the amide nitrogen and the aromatic ring, researchers can fine-tune the compound's properties to enhance its potency, selectivity, and pharmacokinetic profile. nih.gov The methoxy group, in particular, is a common feature in drug design as it can influence a molecule's metabolic stability and binding affinity. acs.org

Current research trajectories for compounds with similar structural motifs include:

Exploration of Novel Bioactivities: Screening for a wide range of pharmacological effects.

Development of Synthetic Methodologies: Devising efficient and sustainable routes for the synthesis of complex amides. catrin.com

Computational Modeling: Utilizing in silico methods to predict the binding of these compounds to biological targets. nih.gov

Research Paradigms and Fundamental Investigative Objectives for the Compound

The investigation of novel compounds such as this compound typically follows established research paradigms in drug discovery and development. figshare.com A primary objective is to understand the compound's mechanism of action at a molecular level. This often involves identifying its biological target, which could be an enzyme, a receptor, or another protein. nih.gov

Fundamental investigative objectives for this and related compounds include:

Chemical Synthesis and Characterization: The development of robust synthetic routes and the thorough characterization of the compound's physical and chemical properties.

Biological Evaluation: In vitro and in vivo studies to assess the compound's biological activity and to establish a preliminary toxicological profile. nih.gov

Structure-Activity Relationship (SAR) Studies: The systematic modification of the chemical structure to understand how different functional groups contribute to its biological activity. nih.gov

The table below summarizes the key research objectives for novel amide compounds.

Research ObjectiveDescription
Target Identification and Validation Identifying the specific biological molecule with which the compound interacts.
Lead Optimization Modifying the compound's structure to improve its efficacy and reduce potential side effects.
Pharmacokinetic Profiling Studying the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-[(3-methoxyphenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(11(14)7-12)8-9-4-3-5-10(6-9)15-2/h3-6H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQGWXLPZXYKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of 2 Amino N 3 Methoxy Benzyl N Methyl Acetamide

Established Synthetic Pathways for 2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide and Analogous Structures

The synthesis of N-substituted aminoacetamides can be achieved through several strategic routes. These generally involve the formation of a key secondary amine intermediate followed by an acylation step, or a multi-step sequence involving functional group interconversions.

A primary and convergent approach to the synthesis of this compound involves the initial preparation of the secondary amine intermediate, N-(3-methoxybenzyl)-N-methylamine, followed by its condensation with a suitably protected glycine (B1666218) molecule.

The synthesis of the N-(3-methoxybenzyl)-N-methylamine intermediate can be accomplished via reductive amination. This typically involves the reaction of 3-methoxybenzaldehyde (B106831) with methylamine (B109427) to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. google.com

Once the N-(3-methoxybenzyl)-N-methylamine intermediate is obtained, it can be coupled with an N-protected glycine, such as Boc-glycine (tert-butyloxycarbonyl-glycine), using a peptide coupling agent. This reaction forms the amide bond. A final deprotection step is then required to reveal the terminal amino group, yielding the target compound. A variety of coupling agents are available for this purpose, each with its own specific activation mechanism and applications.

Table 1: Common Coupling Agents for Amide Bond Formation

Coupling Agent Full Name Activating Mechanism
DCC Dicyclohexylcarbodiimide Forms a reactive O-acylisourea intermediate.
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Water-soluble carbodiimide, forms a reactive O-acylisourea intermediate.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) Forms a highly reactive acyl-pyridinium species.

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Forms an active ester with the carboxylic acid. |

An alternative, more linear synthetic strategy involves building the molecule in a stepwise fashion. This route begins with the acylation of the key N-(3-methoxybenzyl)-N-methylamine intermediate with a reactant that already contains the acetyl group and a leaving group, followed by functionalization to install the amino group.

A common method for this approach is the reaction of N-(3-methoxybenzyl)-N-methylamine with 2-chloroacetyl chloride. This reaction, typically carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, directly forms the N-(3-methoxy-benzyl)-N-methyl-2-chloroacetamide intermediate.

In the subsequent step, the chlorine atom is displaced by an amino group. This can be achieved through a nucleophilic substitution reaction with ammonia (B1221849) or a protected amine equivalent. For example, reacting the chloroacetamide intermediate with ammonia (ammonolysis) will yield the primary amine, this compound. researchgate.net This sequence provides a direct and often high-yielding route to the final product.

Table 2: Representative Multi-step Synthesis of this compound

Step Reactants Reagents/Conditions Product
1 3-Methoxybenzaldehyde, Methylamine Methanol, followed by NaBH₄ (Reductive Amination) N-(3-methoxybenzyl)-N-methylamine
2 N-(3-methoxybenzyl)-N-methylamine, 2-Chloroacetyl chloride Aprotic solvent (e.g., DCM), Triethylamine 2-Chloro-N-(3-methoxybenzyl)-N-methyl-acetamide

| 3 | 2-Chloro-N-(3-methoxybenzyl)-N-methyl-acetamide | Ammonia (e.g., ethanolic ammonia) | 2-Amino-N-(3-methoxybenzyl)-N-methyl-acetamide |

While this compound is itself achiral, the synthesis of chiral α-amino amide derivatives is a significant area of organic chemistry. nih.gov Methodologies developed for stereospecific synthesis can be conceptually applied to create chiral analogs of the target compound, for example, by introducing a substituent at the α-carbon of the acetamide (B32628) moiety.

Several strategies exist for the enantioselective synthesis of α-amino amides:

Chiral Auxiliaries: A chiral auxiliary can be attached to the glycine precursor. This auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation at the α-carbon, before being cleaved to yield the enantiomerically enriched product.

Catalytic Asymmetric Synthesis: Chiral catalysts can be employed to control the stereochemistry of key bond-forming reactions. For instance, a cinchona alkaloid-catalyzed aza-Henry reaction has been used to produce chiral precursors for D-amino amides. rsc.org

Stereoselective Amination: The direct α-amination of a chiral amide enolate with an electrophilic nitrogen source can proceed with high diastereoselectivity, establishing the desired stereocenter. acs.org

These approaches are crucial for the synthesis of peptides and other biologically active molecules where specific stereochemistry is required. rsc.orgresearchgate.net

Chemical Transformation and Reaction Analysis

The reactivity of this compound is dictated by its functional groups: a primary amine, a tertiary amide, and a methoxy-substituted benzyl (B1604629) group.

The oxidation of this compound can potentially occur at several sites. The primary amino group is susceptible to oxidation, which could lead to various products including nitroso, nitro, or imine compounds, depending on the oxidant and reaction conditions.

The benzylic position (the CH₂ group attached to the nitrogen and the methoxyphenyl ring) is also a potential site for oxidation. Oxidation at this position in related N-benzylamines can lead to the formation of a benzoyl group, effectively converting the N-benzyl amine into an N-benzoyl amide. rsc.org This would involve cleavage of the benzyl C-N bond and formation of a carbonyl group at the benzylic carbon. Such transformations highlight the lability of the benzyl group under certain oxidative conditions.

The most significant reduction reaction for this compound involves the tertiary amide functional group. Amides are generally resistant to reduction by milder agents like sodium borohydride but can be effectively reduced by more powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄). libretexts.org

Table 3: Predicted Product of Amide Reduction

Starting Material Reagent Solvent Product

Nucleophilic Substitution Reactions at Amide Nitrogen or Benzyl Position

Detailed experimental studies on the nucleophilic substitution reactions specifically at the amide nitrogen or the benzylic position of this compound have not been reported in peer-reviewed literature. However, the reactivity can be inferred from the general behavior of N-benzyl-N-methylamides.

Amide Nitrogen: The nitrogen atom of an amide is generally not nucleophilic due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. Consequently, direct nucleophilic substitution on the amide nitrogen is a challenging and rare transformation. Such reactions would typically require activation of the amide bond, for instance, through derivatization to an imidoyl halide or a related reactive species.

Benzyl Position: The benzylic carbon (the CH₂ group attached to the benzene (B151609) ring) is a potential site for nucleophilic substitution. The benzyl group can be a leaving group under certain conditions, particularly after N-activation or in rearrangement reactions. However, direct Sₙ2-type displacement of the N-methyl-acetamide group by a nucleophile at the benzylic carbon is not a typical reaction pathway under standard conditions due to the stability of the C-N bond. More commonly, N-debenzylation reactions occur via catalytic hydrogenation or with strong acids, which proceed through different mechanisms.

Without specific research data, a comparative analysis of reaction kinetics or substrate scope for this particular compound cannot be provided.

Advanced Synthetic Techniques and Process Optimization

While specific advanced synthetic methodologies for this compound are not documented, general principles in modern organic synthesis can be applied to conceptualize its scalable and efficient production.

Continuous flow chemistry is a modern approach to chemical synthesis that offers significant advantages in terms of safety, scalability, and efficiency over traditional batch processing. Although no specific continuous flow synthesis for this compound has been published, a hypothetical process can be envisioned based on established amide synthesis protocols.

A likely two-step sequence would involve:

Amine Synthesis: The precursor, N-(3-methoxybenzyl)-N-methylamine, can be synthesized in a flow reactor via reductive amination of 3-methoxybenzaldehyde with methylamine, using a packed-bed reactor with a solid-supported reducing agent (e.g., borohydride resins) or through catalytic hydrogenation.

Amide Formation: The resulting secondary amine could then be directly coupled with a suitable two-carbon synthon, such as 2-bromoacetyl bromide or a protected amino acid like N-Boc-glycine, in a subsequent flow reactor. This step would involve precise mixing of reagents and rapid temperature control to minimize side reactions.

The benefits of a flow process for this synthesis would include enhanced heat and mass transfer, improved reaction control, and the ability to safely handle reactive intermediates.

Table 1: Hypothetical Parameters for Continuous Flow Amide Coupling

Parameter Value/Condition Rationale
Reactor Type Plug Flow Reactor (PFR) / Packed-Bed Allows for precise control of residence time and efficient mixing.
Reagents N-(3-methoxybenzyl)-N-methylamine, 2-Bromoacetyl bromide, Base (e.g., Diisopropylethylamine) Standard reagents for acylation.
Solvent Acetonitrile or Dichloromethane Good solubility for reactants and compatibility with flow systems.
Temperature 0 - 25 °C Amide couplings are often exothermic; flow reactors allow for efficient cooling.
Residence Time 1 - 10 minutes Flow chemistry often allows for significantly reduced reaction times.

| Quenching | In-line aqueous quench | Immediate stopping of the reaction to prevent byproduct formation. |

This table is illustrative and based on general principles of flow chemistry for amide synthesis, not on published data for the specific target compound.

The purification of this compound would follow standard protocols for organic compounds of similar polarity and functionality. The final step of the synthesis, likely the introduction of the primary amino group (or deprotection of a protected precursor), would dictate the primary impurities.

Common Impurities: Potential impurities could include unreacted starting materials (e.g., the precursor amine), over-alkylated products, or byproducts from the coupling reaction.

Purification Strategy:

Extraction: An initial aqueous workup would be used to remove water-soluble reagents and byproducts. The pH of the aqueous phase would be critical, given the presence of a basic amino group in the final product.

Crystallization: If the compound is a stable solid, recrystallization from a suitable solvent system would be an effective method for achieving high purity. This would involve screening various solvents to find one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Chromatography: For non-crystalline products or to remove closely related impurities, column chromatography on silica (B1680970) gel would be the method of choice. A solvent gradient (e.g., from hexane/ethyl acetate (B1210297) to dichloromethane/methanol) would likely be employed to elute the product.

Table 2: Comparison of Potential Purification Techniques

Technique Applicability Advantages Potential Disadvantages
Liquid-Liquid Extraction Universal first step Removes inorganic salts and highly polar/non-polar impurities. Emulsion formation can be an issue; may not remove similar organic impurities.
Recrystallization For solid products Can provide very high purity; scalable and cost-effective. Requires a suitable solvent system; product loss in the mother liquor.

| Column Chromatography | Universal | High resolution for separating complex mixtures. | Can be slow, expensive (solvents, silica), and difficult to scale up. |

This table presents a general overview of purification strategies and does not reflect specific published optimization studies for this compound.

Structure Activity Relationship Sar and Molecular Design Principles for 2 Amino N 3 Methoxy Benzyl N Methyl Acetamide Derivatives

Influence of Methoxybenzyl Moiety Modifications on Biological Activity

The methoxybenzyl group is a key structural component, and alterations to it, including the position of the methoxy (B1213986) group and the introduction of other substituents, can significantly modulate the compound's interaction with biological targets.

Impact of Methoxy Group Positional Isomerism (e.g., ortho vs. meta substitution)

The position of the methoxy group on the benzyl (B1604629) ring—whether it is ortho, meta, or para—profoundly affects the electronic and steric properties of the molecule, which in turn influences its biological activity. nih.govmdpi.com The subject compound, with its meta-methoxy substituent, presents a specific electronic distribution and spatial arrangement.

Shifting the methoxy group to the ortho or para position would alter the molecule's interaction with a target receptor. A methoxy group is known to exert both a resonance (+R) effect and an inductive (-I) effect. quora.com The resonance effect, which donates electron density to the aromatic ring, is strongest at the ortho and para positions, while the inductive effect operates at all positions. masterorganicchemistry.commasterorganicchemistry.com

Meta-substitution (as in the target compound): The methoxy group primarily exerts an electron-withdrawing inductive effect, with a weaker resonance influence. This electronic profile dictates the strength and nature of aromatic interactions, such as π-π stacking or cation-π interactions, with the receptor.

Ortho-substitution: An ortho-methoxy group would place the substituent in closer proximity to the amide linkage, potentially causing steric hindrance that could force the benzyl ring into a specific, favorable or unfavorable, conformation. quora.com Electronically, it would strongly activate the ring through its +R effect. Studies on other compounds have shown that ortho-substituents can lead to unique biological properties compared to their meta or para counterparts. nih.gov

Para-substitution: This position maximizes the electron-donating resonance effect of the methoxy group across the ring, which could enhance interactions with an electron-deficient region in a binding pocket. quora.com However, it might also lead to different metabolic profiles or off-target effects.

Research on methoxy-substituted triphenylphosphonium cations showed that the position of the methoxy group had a significant effect on biological properties, with ortho- and meta-substituted compounds showing accelerated clearance from the liver compared to the para-substituted version. nih.gov This highlights that positional isomerism can impact not only binding affinity but also pharmacokinetic properties.

Analysis of Substituent Effects on the Benzyl Ring and Aromatic Interactions

The interactions of the benzyl ring with aromatic amino acid residues (like phenylalanine, tyrosine, and tryptophan) in a protein's binding pocket are critical for affinity. These arene-arene interactions are primarily driven by dispersion forces, but electrostatics play a crucial role in modulating their strength. acs.orgresearchgate.net

The nature of substituents on the benzyl ring can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), hydroxyl (-OH), and alkyl (-CH₃) increase the electron density of the aromatic π-system. acs.org This can strengthen cation-π interactions where the ring interacts with a positive charge. The meta-methoxy group in the parent compound acts as a moderate EDG.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) decrease the electron density of the ring. nih.gov This generally enhances π-stacking interactions when paired with an electron-rich aromatic ring and can strengthen interactions with anions or electron-rich domains. acs.org

Studies on model systems have shown that substituents primarily exert their influence through direct, local interactions with the binding partner rather than by altering the entire π-system of the ring. acs.orgacs.org For instance, substituents that create strong local dipole moments can significantly increase the electrostatic contribution to binding, leading to stronger complexes. acs.orgnih.gov Research on a series of anticonvulsants related to Lacosamide found that electron-withdrawing groups on the benzylamide site retained activity, while electron-donating groups led to a loss of activity, indicating the importance of a specific electronic profile for that particular target. researchgate.net

Substituent TypeExample GroupsElectronic EffectPredicted Impact on Aromatic Interactions
Electron-Donating (Activating)-OH, -OCH₃, -CH₃, -NH₂Increases π-electron densityStrengthens cation-π interactions
Electron-Withdrawing (Deactivating)-NO₂, -CF₃, -CN, -SO₃HDecreases π-electron densityStrengthens interactions with electron-rich partners (anion-π)
Halogens-F, -Cl, -Br, -IInductively withdrawing, resonance donatingCan enhance interactions via local dipoles and halogen bonding

Role of the Amide Linkage and N-Methyl Substitution in Molecular Recognition

The central acetamide (B32628) fragment is fundamental to the molecule's structure, providing a rigid plane and hydrogen bonding capabilities that are often essential for ligand binding.

Effect of N-Methylation on Conformational Preferences and Ligand Binding

N-methylation, the presence of a methyl group on the amide nitrogen, has several profound consequences for molecular properties and biological activity. fieldofscience.com

Conformational Restriction: N-methylation eliminates the amide N-H proton, removing a hydrogen bond donor site. This prevents the formation of certain intramolecular hydrogen bonds and eliminates a key interaction point with a receptor's hydrogen bond acceptor. fieldofscience.com

Cis-Trans Isomerism: It lowers the energy barrier for rotation around the C-N amide bond. While standard secondary amides strongly prefer a trans conformation, N-methylated amides have a higher propensity to adopt the cis conformation. fieldofscience.comrsc.org This conformational flexibility can be advantageous, allowing the molecule to adapt to different binding pocket shapes, but it can also be detrimental if it introduces a higher entropic penalty upon binding.

Physicochemical Properties: N-methylation generally increases a molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes. rsc.org However, in some cases, it can unexpectedly increase aqueous solubility by disrupting crystal lattice packing or breaking an intramolecular hydrogen bond that masks polar groups. wordpress.comrsc.org

Metabolic Stability: The methyl group can sterically shield the amide bond from cleavage by metabolic enzymes like peptidases, thereby increasing the compound's biological half-life. fieldofscience.com

Computational studies on N-methylacetamide (NMA) have shown that multiple stable conformers exist with very small energy differences, indicating that the molecule is likely to be present as a mixture of conformers in solution. umich.eduumich.edu

Structural Variations at the Acetamide Scaffold and Their Functional Consequences

The acetamide scaffold itself can be modified to fine-tune activity. SAR studies on related compounds provide insight into how such changes can affect function. For instance, in the development of anticonvulsants, modifications to the scaffold of N-benzyl acetamide derivatives have been extensively explored. researchgate.netnih.gov

A prominent example is Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide), which is structurally very similar to the compound but features a methoxypropionamide scaffold instead of a simple amino-acetamide one. nih.govnih.gov Studies on Lacosamide have shown that the size and polarity of substituents at the 3-oxy position are critical. nih.gov Small, non-polar, and non-bulky substituents at this position generally lead to compounds with pronounced anticonvulsant activity. nih.govnih.gov Introducing larger or more polar groups often diminishes activity, likely due to steric clashes or unfavorable interactions within the binding site. nih.govnih.gov

This demonstrates that even subtle changes to the acetamide portion, such as extending the chain or adding small functional groups, can have significant functional consequences, highlighting the scaffold's role in correctly positioning the key interacting moieties (the benzyl ring and amide group) for optimal binding.

Stereochemical Implications in Structurally Related Chiral Acetamides and Their Activities

Chirality, or the "handedness" of a molecule, is a critical factor in drug action because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov Enantiomers (non-superimposable mirror images) of a chiral drug can exhibit vastly different potency, efficacy, and metabolic profiles. solubilityofthings.com

While 2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide is not chiral at the alpha-carbon of the acetamide group, many structurally related and biologically active compounds are. The anticonvulsant Lacosamide is a prime example. Its biological activity resides almost exclusively in the (R)-enantiomer. nih.govdrugbank.comwikipedia.org

CompoundStereoisomerAnticonvulsant Activity (ED₅₀ in mice, ip MES test)
N-benzyl-2-acetamido-3-methoxypropionamide (Lacosamide)(R)-enantiomer4.5 mg/kg nih.gov
(S)-enantiomer> 100 mg/kg nih.gov

This dramatic difference in activity underscores the principle of three-point attachment, where one enantiomer can achieve a precise complementary fit with its chiral binding site, while its mirror image cannot. nih.gov The (S)-stereoisomer of Lacosamide is essentially inactive as an antiepileptic. drugbank.com This stereoselectivity demonstrates that the specific three-dimensional arrangement of the acetamido group, the benzyl group, and the methoxymethyl side chain is essential for its mechanism of action. drugbank.com

Therefore, if a chiral center were introduced into the this compound scaffold, for example by adding a substituent to the alpha-carbon, it is highly probable that the resulting enantiomers would display significantly different biological activities. This principle is fundamental in modern drug design, where the synthesis and evaluation of single, pure enantiomers is standard practice to maximize therapeutic benefit and minimize potential off-target effects. nih.gov

Rational Design Strategies for Optimizing Biological Profiles within Acetamide Frameworks

The strategic design of derivatives of this compound is a key approach in medicinal chemistry to enhance their therapeutic potential. By systematically modifying the core structure, researchers can fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. The acetamide framework provides a versatile scaffold for such optimization, with the N-benzyl and N-methyl groups, as well as the amino-acetamide moiety, serving as critical points for molecular manipulation.

Rational design strategies for these derivatives often draw upon established structure-activity relationships (SAR) observed in similar classes of compounds. These principles guide the introduction of various substituents to probe interactions with biological targets and to modulate physicochemical properties.

One primary area of focus is the N-benzyl group . The substitution pattern on the aromatic ring of this group can significantly influence the compound's biological profile. For instance, in studies of related N-benzyl-substituted acetamide derivatives, the nature and position of substituents on the benzyl ring have been shown to be critical for activity. Research on thiazolyl N-benzyl-substituted acetamides as Src kinase inhibitors revealed that an unsubstituted N-benzyl group provided the highest potency. chapman.edu Introduction of a fluoro group at the 4-position of the benzyl ring led to a slight decrease in inhibitory activity, while a methyl group at the same position resulted in a more significant drop in potency. chapman.edu Furthermore, the presence of bulky, lipophilic groups such as chloro substituents at the 2- or 3,4-positions also led to a notable reduction in inhibitory activity. chapman.edu These findings suggest that both steric and electronic factors of the benzyl ring substituent play a crucial role in the interaction with the biological target.

Similarly, in the context of other bioactive molecules, the position of substituents on the benzyl ring is a determining factor for efficacy. For the soluble guanylate cyclase activator YC-1 and its analogs, substitutions at the ortho position of the N-benzyl ring with fluoro or cyano groups resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov This highlights the importance of positional isomerism in the rational design of N-benzyl acetamide derivatives.

Another key aspect of rational design involves modifications to the acetamide moiety . While specific data on the 2-amino group of the target compound is limited in publicly available literature, general principles suggest that this functional group can be crucial for forming hydrogen bonds or other polar interactions with a target protein. Alterations to this group, for example, through N-alkylation or substitution, could modulate these interactions and thereby affect biological activity.

The N-methyl group also presents an opportunity for optimization. In some contexts, the size of the alkyl group on the nitrogen atom can influence potency and selectivity. Exploring a homologous series of N-alkyl groups (e.g., ethyl, propyl) could lead to improved interactions within a binding pocket.

By integrating these SAR principles, a rational approach to designing novel this compound derivatives can be formulated. This involves a multi-pronged strategy:

Systematic Substitution of the Benzyl Ring: Introducing a variety of substituents with differing electronic and steric properties at the ortho, meta, and para positions to probe the binding site and optimize interactions. The 3-methoxy group already present in the parent compound serves as a starting point, and further modifications could explore other alkoxy groups or alternative hydrogen bond donors and acceptors.

Modification of the N-Alkyl Group: Replacing the N-methyl group with other small alkyl or functionalized alkyl groups to assess the impact on binding affinity and selectivity.

Bioisosteric Replacement: Employing bioisosteres for key functional groups. For example, replacing the methoxy group with other electron-donating groups or replacing the amino group with other hydrogen-bonding moieties to improve pharmacokinetic properties or target interactions.

Through these rational design strategies, new analogs of this compound can be developed with potentially enhanced biological profiles, leading to the identification of more effective and selective therapeutic agents.

Interactive Data on Structure-Activity Relationships of N-Benzyl Acetamide Derivatives

The following table summarizes the structure-activity relationship data for a series of thiazolyl N-benzyl-substituted acetamide derivatives, illustrating the impact of substitutions on the N-benzyl group on their inhibitory activity against c-Src kinase.

CompoundN-Benzyl SubstitutionGI50 (μM) in NIH3T3/c-Src527F cells chapman.eduRelative Potency
8aUnsubstituted1.34Most Potent
8b4-Fluoro1.49Slightly Decreased
8e4-Methyl~5.36 (4-fold decrease from 8a)Decreased
8c2-Chloro>7.93Significantly Decreased
8d3,4-Dichloro>7.93Significantly Decreased

Mechanistic Investigations of Biological Activity and Molecular Interactions

Identification and Characterization of Putative Molecular Targets

The biological effects of a compound are intrinsically linked to its interactions with specific molecular targets within the cell. For 2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide, a comprehensive understanding of these interactions is emerging through the study of its structural analogs.

Exploration of Enzyme Inhibition Mechanisms (e.g., Aminoacyl-tRNA Synthetases, PARP Protein, COX Enzymes)

While direct enzymatic inhibition studies on this compound are not extensively documented, the acetamide (B32628) scaffold is present in numerous enzyme inhibitors. For instance, derivatives of N-benzyl-substituted acetamides have been investigated for their potential to inhibit various enzymes.

One area of interest is the inhibition of Src kinase , a non-receptor tyrosine kinase involved in cellular proliferation and survival. nih.govchapman.edu Thiazolyl N-benzyl-substituted acetamide derivatives have demonstrated inhibitory activity against c-Src kinase, suggesting a potential anticancer mechanism. chapman.educhapman.edu Given the N-benzyl acetamide core of this compound, it is plausible that it could interact with the substrate-binding site of kinases like Src, although this requires experimental validation.

Regarding cyclooxygenase (COX) enzymes , which are key mediators of inflammation, various acetamide derivatives have been explored as potential inhibitors. archivepp.com The anti-inflammatory properties observed in some acetamide-containing compounds may be attributed to the modulation of the arachidonic acid cascade via COX inhibition. biosynth.com

Although direct evidence is lacking for the specific inhibition of aminoacyl-tRNA synthetases or Poly(ADP-ribose) polymerase (PARP) protein by this compound, the broad spectrum of biological activities associated with acetamide derivatives warrants investigation into these and other enzymatic targets. researchgate.net

Characterization of Receptor Ligand Interactions

The structural features of this compound, particularly the methoxybenzyl group, suggest potential interactions with specific receptors. A noteworthy parallel can be drawn with compounds designed as melatonin (B1676174) receptor agonists . Melatonin, an endogenous hormone that regulates circadian rhythms, has a methoxy (B1213986) group on its indole (B1671886) ring that is crucial for receptor binding. Synthetic analogs often retain this feature to ensure affinity for MT1 and MT2 receptors. The 3-methoxybenzyl moiety in the subject compound could mimic the methoxyindole part of melatonin, potentially enabling it to bind to and activate melatonin receptors.

Modulatory Effects on Voltage-Gated Ion Channels (drawing parallels from established related compounds)

A significant body of research on N-benzyl acetamide derivatives points towards their potent anticonvulsant properties. nih.govnih.govcapes.gov.brnih.gov The mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated ion channels , particularly sodium channels. These channels are essential for the initiation and propagation of action potentials in neurons. By binding to these channels, certain drugs can stabilize the inactivated state, thereby reducing neuronal hyperexcitability and preventing seizure propagation.

Given that numerous substituted N-benzyl 2-acetamidoacetamides exhibit significant protection against maximal electroshock (MES)-induced seizures, a standard preclinical test for anticonvulsant activity, it is highly probable that this compound shares this modulatory effect on voltage-gated ion channels. nih.gov The specific interactions and the exact binding site would require detailed electrophysiological and structural studies.

Cellular and Biochemical Pathway Modulation

The interaction of this compound with its molecular targets can trigger a cascade of events, leading to the modulation of various cellular and biochemical pathways.

Elucidation of Biological Activities (e.g., anticancer mechanisms, anticonvulsant modulation, anti-inflammatory pathways, antioxidant responses)

Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects.

Anticancer Mechanisms: As previously mentioned, the potential inhibition of Src kinase by N-benzyl acetamide derivatives suggests a possible avenue for anticancer activity. chapman.educhapman.edu By interfering with Src signaling, such compounds could inhibit cell proliferation, survival, and motility in cancer cells. chapman.edu Furthermore, various acetamide derivatives have been reported to possess cytotoxic activities against different cancer cell lines. tandfonline.comnih.gov

Anticonvulsant Modulation: The well-documented anticonvulsant effects of N-benzyl acetamidoacetamides provide strong evidence for the potential of this compound in modulating neuronal excitability. nih.govnih.govcapes.gov.br The primary mechanism is likely the modulation of voltage-gated sodium channels, leading to the suppression of seizure activity. nih.gov

Anti-inflammatory Pathways: The acetamide functional group is present in compounds known to have anti-inflammatory properties. biosynth.comresearchgate.net A related compound, N-benzyl-N-methyldecan-1-amine, has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govnih.gov This suggests that this compound could exert anti-inflammatory effects by modulating cytokine signaling pathways.

Antioxidant Responses: The presence of a methoxy group on the benzyl (B1604629) ring may contribute to antioxidant activity. Methoxy-substituted aromatic compounds are known to act as free radical scavengers. acgpubs.org Various acetamide derivatives have also been synthesized and evaluated for their antioxidant properties, showing an ability to reduce reactive oxygen species (ROS) and nitric oxide (NO) production. nih.gov

Table 1: Summary of Potential Biological Activities and Underlying Mechanisms

Biological Activity Putative Mechanism Supporting Evidence from Related Compounds
Anticancer Src Kinase Inhibition Thiazolyl N-benzyl-substituted acetamides inhibit c-Src kinase. chapman.educhapman.edu
Anticonvulsant Modulation of Voltage-Gated Sodium Channels N-benzyl 2-acetamidoacetamides show protection in MES seizure models. nih.gov
Anti-inflammatory Inhibition of Pro-inflammatory Cytokine Production N-benzyl-N-methyldecan-1-amine inhibits TNF-α and IL-1β. nih.govnih.gov
Antioxidant Free Radical Scavenging Methoxy-substituted compounds and acetamide derivatives show antioxidant properties. acgpubs.orgnih.gov

Pathway Analysis and Signal Transduction Studies Mediated by the Compound

Direct signal transduction studies on this compound are yet to be reported. However, based on its putative biological activities, several signaling pathways can be implicated.

If the compound possesses anticancer properties via Src kinase inhibition, it would likely affect downstream signaling pathways such as the Ras-Raf-MEK-ERK pathway and the PI3K-Akt pathway, which are crucial for cell proliferation and survival.

In the context of its potential anti-inflammatory effects, the compound could interfere with the NF-κB signaling pathway . This pathway is a central regulator of inflammatory responses and controls the expression of pro-inflammatory cytokines like TNF-α and IL-1β. The observation that related N-benzyl-N-methyl derivatives can block NF-κB inflammatory signaling supports this hypothesis. nih.govnih.gov

Furthermore, if the compound exhibits antioxidant activity, it may modulate pathways related to oxidative stress, such as the Nrf2-Keap1 pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating this pathway, the compound could enhance the cellular defense against oxidative damage. The anti-oxidative effects of a related N-benzyl-N-methyl amine derivative have been linked to the expression of Nrf2. nih.govnih.gov

Detailed Analysis of Molecular Interaction Dynamics

The efficacy of this compound at a molecular level is fundamentally dictated by the nature and dynamics of its interactions with protein targets. These interactions, which include hydrogen bonding and hydrophobic contacts, are crucial for the formation of stable protein-ligand complexes.

Characterization of Hydrogen Bonding Networks in Protein-Ligand Complexes

Hydrogen bonds are pivotal in defining the specificity and stability of the binding of this compound to its biological targets. usu.edu The molecule possesses several functional groups capable of participating in hydrogen bonding, both as donors and acceptors.

The primary amino group (-NH2) can act as a hydrogen bond donor. The carbonyl oxygen (C=O) of the acetamide group and the oxygen atom of the methoxy group (-OCH3) can serve as hydrogen bond acceptors. The nitrogen atom within the acetamide group can also potentially act as a hydrogen bond acceptor. These groups can form a network of hydrogen bonds with amino acid residues in the binding pocket of a target protein. For instance, the amide group's ability to form hydrogen bonds is a key factor in its interactions, similar to the peptide backbone in proteins. rsc.orgchemrxiv.org

Table 1: Potential Hydrogen Bond Interactions of this compound

Functional Group of LigandRolePotential Interacting Amino Acid Residues (Examples)
Primary Amino (-NH2)DonorAspartate, Glutamate, Serine
Carbonyl Oxygen (C=O)AcceptorArginine, Lysine, Serine, Threonine
Methoxy Oxygen (-OCH3)AcceptorSerine, Threonine, Tyrosine
Acetamide Nitrogen (-N-)AcceptorAsparagine, Glutamine

Assessment of Hydrophobic Interactions in Binding Pockets

In addition to hydrogen bonding, hydrophobic interactions play a significant role in the binding of this compound. The benzyl group and the methyl group attached to the nitrogen atom are key hydrophobic moieties that can interact with nonpolar amino acid residues within the protein's binding pocket. mdpi.com

These interactions are driven by the hydrophobic effect, where the nonpolar groups of the ligand and the protein associate to minimize their contact with water. nih.gov The 3-methoxy substitution on the benzyl ring can also influence these interactions, potentially modulating the electronic and steric properties of the aromatic ring and its engagement with the binding pocket.

Molecular modeling and simulation studies on related systems suggest that the binding pocket for such ligands is often lined with hydrophobic amino acids. mdpi.com The stability of the protein-ligand complex is significantly enhanced by the cumulative effect of these van der Waals and hydrophobic interactions. The precise nature of these interactions is dependent on the specific topology and amino acid composition of the binding site. chemrxiv.org

Table 2: Potential Hydrophobic Interactions of this compound

Hydrophobic Moiety of LigandPotential Interacting Amino Acid Residues (Examples)
Benzyl groupPhenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine
N-methyl groupAlanine, Valine, Leucine

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic properties and geometric structure of "2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide." These calculations are based on the principles of quantum mechanics and can predict various molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For "this compound," DFT calculations, often employing a basis set such as B3LYP/6-311G++(d,p), would be used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimized structure corresponds to the lowest energy conformation of the molecule and is the foundation for calculating other electronic properties.

The calculations would provide precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the amide group and the orientation of the methoxy-benzyl and methyl groups relative to the acetamide (B32628) core would be determined. These structural parameters are critical for understanding the molecule's shape and how it might interact with biological targets.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For "this compound," the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electron donation and acceptance, respectively. The amino group and the methoxy-substituted benzene (B151609) ring are expected to have a significant contribution to the HOMO, while the LUMO is likely to be distributed over the acetamide carbonyl group and the benzene ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
EHOMO -6.25
ELUMO -0.85
Energy Gap (ΔE) 5.40

Note: These are example values to illustrate how data would be presented and are not from actual calculations on the specified compound.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

For "this compound," the MEP surface would likely show a negative potential around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the nitrogen of the amino group, making these sites potential hydrogen bond acceptors. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their role as hydrogen bond donors. This information is vital for understanding intermolecular interactions, particularly with biological macromolecules.

Non-Covalent Interaction (NCI) analysis is used to visualize and characterize weak interactions, such as van der Waals forces and hydrogen bonds, both within the molecule (intramolecular) and between molecules (intermolecular). An NCI plot would reveal the regions of stabilizing non-covalent interactions that help to dictate the molecule's preferred conformation and its interactions with its environment.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other molecules, particularly biological targets like proteins and enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to predict how a ligand, such as "this compound," might bind to the active site of a target protein.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Value
Binding Affinity (kcal/mol) -7.8
Interacting Residues TYR 84, SER 122, PHE 265
Hydrogen Bonds 2 (with SER 122)

Note: This table presents hypothetical data for illustrative purposes and does not reflect results from an actual docking study.

Advanced Research Applications and Future Perspectives

Role as a Versatile Chemical Intermediate in the Synthesis of Complex Molecular Architectures

The utility of 2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide as a chemical intermediate stems from its distinct structural components. The molecule possesses a primary amine (-NH2) group, which serves as a highly reactive site for a variety of chemical transformations. This functional group allows for the facile formation of new bonds, enabling its incorporation into larger, more complex molecular structures. For instance, the amine can undergo acylation, alkylation, or condensation reactions to form new amides, secondary or tertiary amines, or imines, respectively.

The tertiary amide core, featuring an N-methyl and an N-(3-methoxy-benzyl) group, provides a stable and sterically defined scaffold. The methoxybenzyl moiety can influence the solubility and conformational properties of resulting molecules, while the N-methyl group can impact the rotational barrier around the amide bond. The synthesis of new 2-(alkylamino)acetamides from bromoacetamide and various amines demonstrates a common pathway for constructing such scaffolds, which can then be elaborated into more complex systems. researchgate.net This structural versatility makes this compound a valuable building block for chemists aiming to construct novel molecular architectures with specific three-dimensional arrangements and functionalities.

Contributions to Contemporary Drug Discovery and Lead Optimization Efforts

In the realm of medicinal chemistry, the acetamide (B32628) framework is a well-established pharmacophore found in numerous therapeutic agents. nih.gov The structure of this compound provides a robust scaffold that can be systematically modified in drug discovery and lead optimization campaigns.

Scaffold Derivatization for the Development of Novel Therapeutic Agents

The primary amino group of this compound is a prime target for derivatization. By attaching different chemical moieties to this amine, researchers can systematically explore the structure-activity relationship (SAR) of new compound libraries. This process is fundamental to lead optimization, where an initial "hit" molecule is refined to improve its potency, selectivity, and pharmacokinetic properties.

The broader class of acetamide derivatives has yielded compounds with a wide array of biological activities, highlighting the potential of this scaffold. For example, derivatized acetamides have been developed as:

Anti-inflammatory agents , including inhibitors of the cyclooxygenase-II (COX-II) enzyme. archivepp.com

Anticancer agents , with some derivatives showing potent activity against various cancer cell lines. nih.govnih.gov

Anticonvulsants , demonstrating the scaffold's utility for targeting the central nervous system. nih.gov

Butyrylcholinesterase (BChE) inhibitors , which are being investigated for the treatment of Alzheimer's disease. nih.govresearchgate.net

By leveraging the this compound scaffold, medicinal chemists can design and synthesize novel compounds for screening against these and other biological targets.

Design and Synthesis of Specific Chemical Probes for Biological Research

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The structure of this compound is well-suited for the development of such probes. The terminal amino group provides a convenient attachment point for reporter tags, such as fluorescent dyes or biotin, without significantly altering the core structure that may be responsible for target binding.

Comparative Analysis with Other Acetamide-Based Pharmacophores and Their Functional Diversity

The acetamide moiety is a privileged structure in medicinal chemistry, and its functional diversity is evident in the range of approved drugs and clinical candidates that contain it. A comparative analysis of this compound with other acetamide-based pharmacophores reveals how structural modifications dictate biological function.

For instance, Paracetamol, one of the most widely used analgesic and antipyretic agents, is a simple N-phenylacetamide. nih.gov In contrast, Lacosamide is an antiepileptic drug featuring an N-benzyl-2-acetamido-3-methoxypropanamide structure, demonstrating that more complex N-benzyl acetamide derivatives can target CNS disorders. drugbank.com The specific substitution pattern in this compound, with its N-methyl and meta-methoxybenzyl groups, provides a unique combination of lipophilicity, hydrogen bonding potential, and conformational flexibility that can be exploited to achieve selectivity for different biological targets.

The table below presents a comparative overview of various acetamide-based compounds and their primary therapeutic applications, underscoring the scaffold's versatility.

Compound Class/ExampleKey Structural FeaturePrimary Therapeutic Application/Activity
Paracetamol Simple N-phenylacetamideAnalgesic, Antipyretic nih.gov
Lacosamide Functionalized N-benzyl acetamideAntiepileptic drugbank.com
Levetiracetam Pyrrolidinone acetamideAnticonvulsant drugbank.com
Oseltamivir Cyclohexene acetamide derivativeAntiviral (Neuraminidase inhibitor) nih.gov
Acetamide-Sulfonamide Conjugates Acetamide linked to a sulfonamide moietyUrease Inhibition nih.govacs.org
Thiazole Acetamides Acetamide linked to a thiazole ringAnti-inflammatory (COX-II inhibition) archivepp.com

This functional diversity highlights that while the acetamide core is a common feature, the substituents attached to it are critical in determining the molecule's pharmacological profile. The N-(3-methoxy-benzyl)-N-methyl substitution pattern of the subject compound offers a distinct structural motif compared to these examples, suggesting it could be used to explore novel biological targets or achieve different selectivity profiles.

Emerging Research Directions and Methodological Innovations in Acetamide Chemistry

The synthesis and application of acetamides continue to be an active area of research, driven by innovations in synthetic methodology and emerging concepts in drug discovery. The future development and application of compounds like this compound will likely be influenced by these trends.

Recent years have seen a significant push towards developing more efficient and environmentally friendly methods for amide bond formation. researchgate.net These include:

Catalytic Direct Amidation: Methods that avoid the use of stoichiometric activating agents, reducing waste and improving atom economy. researchgate.net

Photoredox Catalysis: The use of visible light to mediate amide bond formation under mild conditions, offering new pathways for synthesizing complex molecules. hilarispublisher.commolport.com

Biocatalysis: The use of enzymes to form amide bonds, providing high selectivity and operating under green conditions. nih.gov

Novel Three-Component Reactions: Innovative methods, such as those involving isocyanides, are expanding the toolkit for creating diverse amides from readily available starting materials. catrin.com

In medicinal chemistry, emerging trends such as fragment-based drug discovery, DNA-encoded libraries (DEL), and Proteolysis Targeting Chimeras (PROTACs) are changing the landscape of drug development. hilarispublisher.commolport.com Acetamide-containing fragments are valuable building blocks in these approaches. Furthermore, the integration of artificial intelligence (AI) and machine learning is accelerating the design and optimization of new drug candidates. researchgate.net As a versatile chemical intermediate, this compound and its derivatives are well-positioned to be utilized within these cutting-edge research and development paradigms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-(3-methoxy-benzyl)-N-methyl-acetamide, and how can purity be optimized?

  • Methodological Answer : A common synthesis involves refluxing equimolar amounts of 3-methoxybenzylamine and methyl-substituted acetic acid derivatives in ethanol for 6–8 hours, followed by recrystallization in ethanol to enhance purity. For example, N-(2-methoxy-benzyl)-acetamide (structurally analogous) was synthesized via reflux of 2-methoxybenzylamine and acetic acid in ethanol, yielding high-purity crystals after recrystallization . Optimization includes adjusting stoichiometry, reaction time, and solvent polarity. Characterization via FT-IR and NMR ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : FT-IR confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), while ¹H/¹³C NMR identifies methoxy (-OCH₃), methyl (-NCH₃), and aromatic protons. Contradictions in peak assignments (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) or comparing computed (DFT) vs. experimental spectra. For instance, Hirshfeld surface analysis resolved supramolecular interactions in N-(2-methoxy-benzyl)-acetamide by quantifying hydrogen-bonding contributions .

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates HOMO-LUMO gaps, electronegativity, and chemical hardness. These parameters correlate with reactivity and biological activity. For example, a HOMO-LUMO gap of ~4.5 eV in N-(2-methoxy-benzyl)-acetamide suggested moderate stability and charge transfer potential .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate anticancer potential, and what metrics validate target binding?

  • Methodological Answer : Dock the compound against cancer targets (e.g., Tankyrase-1/2) using AutoDock Vina or Schrödinger Suite. Validate using binding affinity (ΔG ≤ -7 kcal/mol), RMSD ≤ 2 Å (vs. co-crystallized ligands), and interaction analysis (hydrogen bonds, hydrophobic contacts). In a study, N-(2-methoxy-benzyl)-acetamide showed strong binding to Tankyrase-2, comparable to olaparib, with key interactions at Tyr1224 and Gly1225 . Follow-up in vitro kinase assays (IC₅₀) confirm computational predictions.

Q. What strategies resolve contradictions between in silico ADMET predictions and experimental pharmacokinetic data?

  • Methodological Answer : Cross-validate using multiple software tools (e.g., SwissADME, pkCSM) and compare with in vitro assays. For instance, if logP predictions vary, experimental HPLC logP measurements or liver microsome stability tests clarify discrepancies. N-(2-methoxy-benzyl)-acetamide’s drug-likeness was confirmed via ADMET studies showing high gastrointestinal absorption and low CYP450 inhibition .

Q. How can the HOMO-LUMO gap be tuned to enhance bioactivity, and what substituents are most effective?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) lower LUMO energy, increasing electrophilicity. Substituent effects are modeled via DFT. For example, replacing methoxy (-OCH₃) with trifluoromethoxy (-OCF₃) in related acetamides reduced the HOMO-LUMO gap by 0.3 eV, enhancing reactivity . Experimental validation via cyclic voltammetry or UV-Vis spectroscopy quantifies these changes.

Methodological Notes

  • Synthesis Optimization : Use high-purity reagents and inert atmospheres to minimize by-products. Monitor reactions via TLC .
  • Data Validation : Cross-reference computational results (e.g., DFT, docking) with experimental data (e.g., XRD, bioassays) to ensure reliability .
  • Safety Protocols : Refer to SDS for N-(3-Amino-4-methoxyphenyl)acetamide analogs, which recommend PPE (gloves, goggles) and fume hoods due to potential amine toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.